

improving the throwing power of nickel sulfamate plating baths

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Compound of Interest

Compound Name: Nickel sulfamate

Cat. No.: B082356

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Technical Support Center: Nickel Sulfamate Plating

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the throwing power of their **nickel sulfamate** plating baths.

Troubleshooting Guide

This guide addresses common issues encountered during **nickel sulfamate** plating that can affect throwing power.

Issue	Possible Causes	Recommended Actions
Poor Throwing Power (Uneven Nickel Distribution)	<p>1. Low Nickel Metal Content: Insufficient nickel ions available for deposition in low current density areas.[1] 2. Low Boric Acid Concentration: Inadequate buffering at the cathode surface can lead to localized pH increases, affecting deposition efficiency. 3. Incorrect pH: pH outside the optimal range (typically 3.5-4.5) can reduce cathode efficiency and throwing power. [2] 4. High Current Density: Excessive current can lead to preferential plating on high current density areas.[3] 5. Low Bath Temperature: Reduced solution conductivity and ion mobility can negatively impact throwing power. 6. Inadequate Agitation: Insufficient solution movement can lead to depletion of nickel ions at the cathode surface.[3] 7. Metallic Contamination: Impurities can interfere with the plating process and reduce throwing power.</p>	<p>1. Analyze the bath for nickel concentration and make additions of nickel sulfamate concentrate as needed. 2. Analyze and adjust the boric acid concentration to the recommended level. 3. Measure the pH and adjust with sulfamic acid (to lower) or nickel carbonate (to raise).[2] 4. Reduce the overall current density or increase the plating time.[3] 5. Increase the bath temperature to the recommended operating range. 6. Increase agitation, but avoid excessive turbulence which can have a negative effect.[3] 7. Perform dummy plating at low current densities to remove metallic impurities.</p>
Brittle Deposits	<p>1. Organic Contamination: Breakdown products from additives or other organic impurities. 2. Low Boric Acid Concentration: Can lead to the codeposition of nickel</p>	<p>1. Perform a carbon treatment to remove organic contaminants. 2. Analyze and increase the boric acid concentration. 3. Lower the pH of the bath using sulfamic acid.</p>

hydroxides. 3. High pH: Can also cause the inclusion of hydroxides in the deposit.[2]

"Burnt" or Dark Deposits in High Current Density Areas

1. Low Nickel Metal Content: Depletion of nickel ions at a rate faster than they can be replenished.[1] 2. Low Boric Acid Concentration: Ineffective pH buffering at the cathode. 3. Excessive Current Density: Leads to a limiting current density being reached.[3]

1. Increase the nickel metal concentration.[1] 2. Add boric acid to the bath. 3. Reduce the applied current density.[3]

Frequently Asked Questions (FAQs)

Q1: What is "throwing power" in electroplating?

A1: Throwing power refers to the ability of a plating bath to produce a deposit of uniform thickness on a cathode of irregular shape.[4] Excellent throwing power results in a consistent coating thickness in both high and low current density areas, such as on sharp corners and in deep recesses.

Q2: What are the key factors that influence the throwing power of a **nickel sulfamate** bath?

A2: The primary factors include:

- Bath Composition: **Nickel sulfamate** concentration, boric acid content, and the presence of any additives.[5]
- Operating Conditions: pH, temperature, current density, and agitation.[2][3]

Q3: How does nickel concentration affect throwing power?

A3: A higher nickel metal concentration generally improves throwing power by ensuring an adequate supply of nickel ions to all areas of the cathode, especially in low current density regions.[1]

Q4: What is the role of boric acid in improving throwing power?

A4: Boric acid acts as a buffer to stabilize the pH at the cathode surface.^[5] This prevents a sharp increase in pH due to hydrogen evolution, which can lead to the precipitation of nickel hydroxide and a decrease in plating efficiency, thereby negatively impacting throwing power.

Q5: How does current density impact throwing power?

A5: Lower current densities generally favor better throwing power.^[3] High current densities can cause the nickel ions to deposit preferentially on areas of the part closest to the anode (high current density areas), resulting in a non-uniform coating.

Q6: Can additives be used to improve throwing power?

A6: Yes, certain proprietary additives can modify the cathode polarization and improve the current distribution, leading to enhanced throwing power. However, the specific type and concentration of these additives are often formulation-dependent.

Quantitative Data on Factors Affecting Throwing Power

While specific quantitative data is highly dependent on the exact bath formulation and operating parameters, the following table summarizes the general relationships between key variables and throwing power.

Parameter	Effect on Throwing Power	Typical Operating Range
Nickel Sulfamate Concentration	Increasing concentration generally improves throwing power.	300 - 450 g/L
Boric Acid Concentration	Increasing concentration (up to its solubility limit) improves throwing power by stabilizing pH.	30 - 45 g/L
pH	An optimal range exists; deviation outside this range decreases throwing power.	3.5 - 4.5
Temperature	Increasing temperature generally improves conductivity and throwing power.	50 - 60 °C
Current Density	Decreasing current density generally improves throwing power.	1 - 5 A/dm ²

Experimental Protocols

Haring-Blum Cell Test for Measuring Throwing Power

The Haring-Blum cell is a standardized method for quantitatively determining the throwing power of an electroplating bath.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Objective: To calculate the throwing power of a **nickel sulfamate** bath using the Haring-Blum cell.

Materials:

- Haring-Blum cell (a rectangular box, typically made of acrylic or PVC, with slots for an anode and two cathodes at different distances)
- Nickel anode

- Two identical cathodes (typically made of brass or steel)
- DC power supply
- Beaker with the **nickel sulfamate** solution to be tested
- Analytical balance
- Stopwatch
- Deionized water
- Appropriate cleaning and activation solutions (e.g., alkaline cleaner, dilute acid)

Procedure:

- Cathode Preparation:
 - Clean the two cathodes thoroughly using an appropriate cleaning cycle to remove any oils or oxides.
 - Rinse the cathodes with deionized water.
 - Activate the surface of the cathodes by dipping them in a dilute acid solution.
 - Rinse again with deionized water.
 - Dry the cathodes completely and weigh each one accurately on an analytical balance. Record these as the initial weights ($W_{c1_initial}$ and $W_{c2_initial}$).
- Cell Assembly:
 - Place the nickel anode in the center slot of the Haring-Blum cell.
 - Place the two weighed cathodes in the slots at different distances from the anode. Ensure they are parallel to the anode.
 - Measure the distance from the anode to the near cathode ($D1$) and from the anode to the far cathode ($D2$). A common ratio for $D2:D1$ is 5:1.

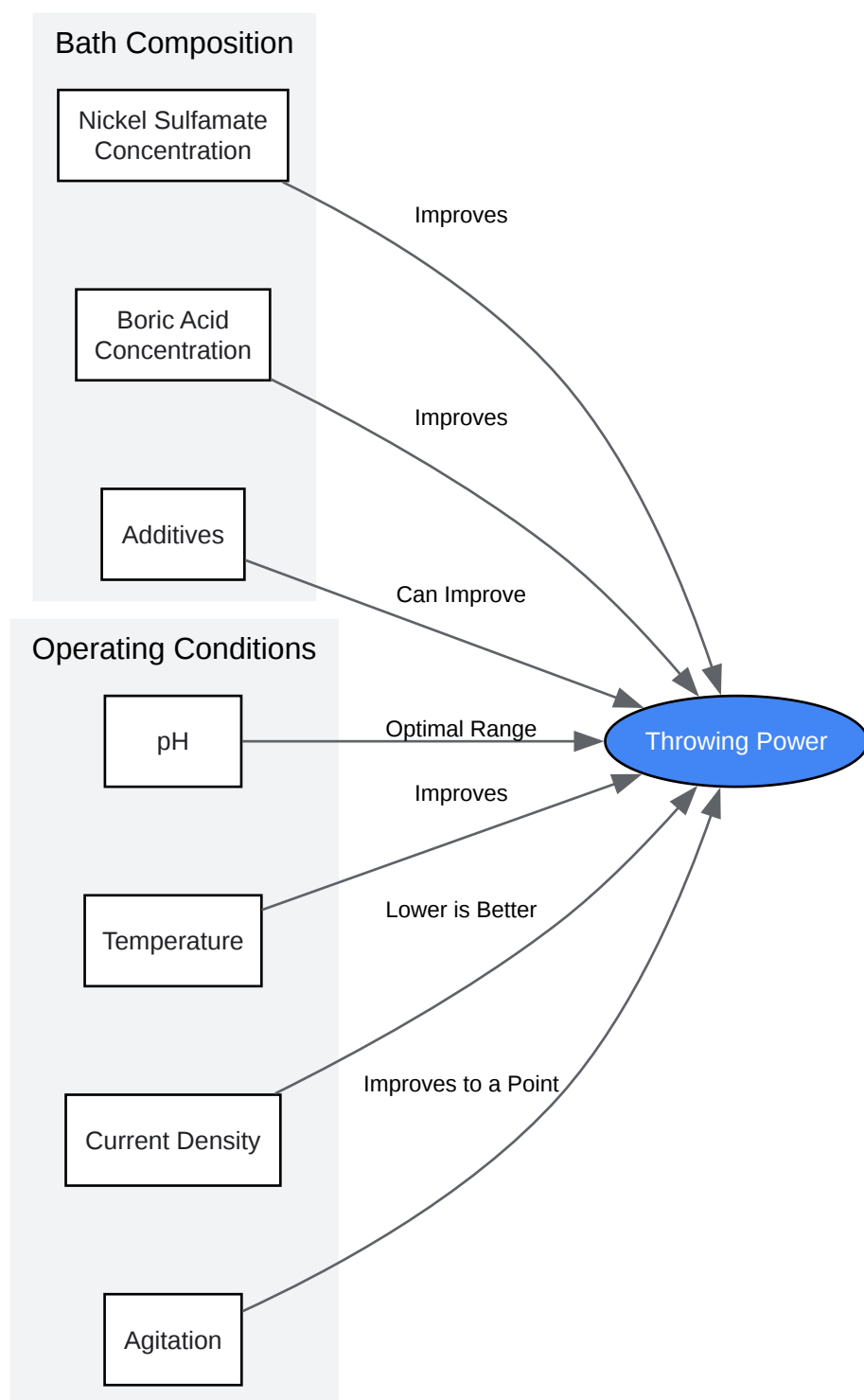
- Fill the cell with the **nickel sulfamate** plating solution to be tested, ensuring the electrodes are submerged to the same level.
- Electroplating:
 - Connect the anode to the positive terminal and the two cathodes to the negative terminal of the DC power supply.
 - Apply a constant DC current for a predetermined amount of time (e.g., 15-30 minutes). The current should be set to achieve a desired average current density on the cathodes.
 - Record the plating time.
- Post-Plating Analysis:
 - After the plating time has elapsed, turn off the power supply.
 - Carefully remove the cathodes from the cell.
 - Rinse the cathodes thoroughly with deionized water.
 - Dry the cathodes completely.
 - Weigh each plated cathode accurately on the analytical balance. Record these as the final weights (W_{c1_final} and W_{c2_final}).
- Calculation of Throwing Power:
 - Calculate the weight of nickel deposited on each cathode:
 - Weight on near cathode ($W1$) = $W_{c1_final} - W_{c1_initial}$
 - Weight on far cathode ($W2$) = $W_{c2_final} - W_{c2_initial}$
 - Calculate the Metal Distribution Ratio (M) = $W1 / W2$
 - Calculate the Linear Ratio (L) = $D2 / D1$
 - Use the Haring-Blum formula to calculate the throwing power (TP) in percent:

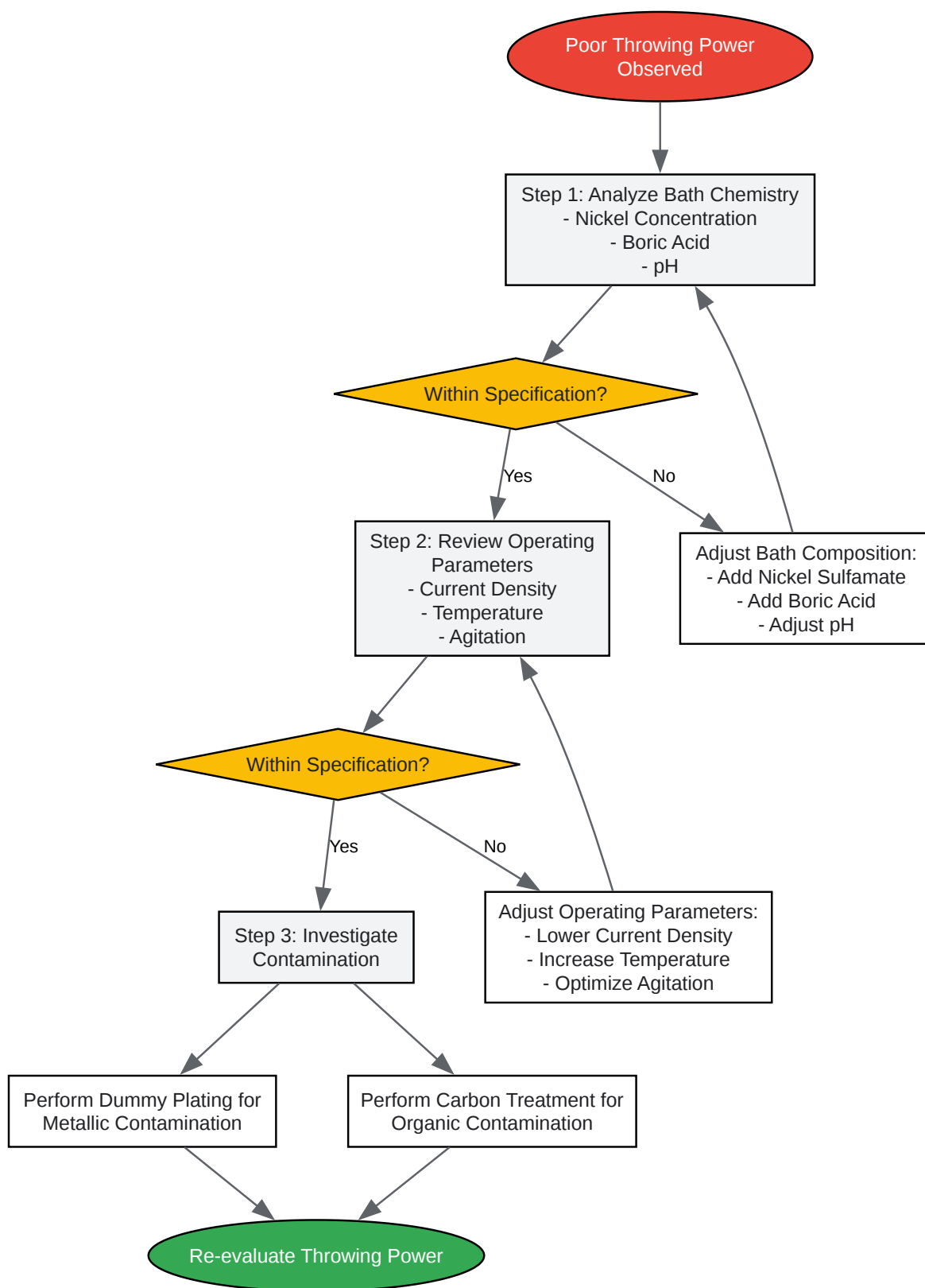
- $TP (\%) = [(L - M) / L] \times 100$

Interpretation of Results:

- A throwing power of 100% would indicate a perfectly uniform deposit ($M=1$).
- A lower throwing power percentage indicates a less uniform deposit, with more metal plating on the nearer cathode.
- Negative throwing power is possible and indicates very poor metal distribution.

Visualizations





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